![molecular formula C23H23N3O4S2 B12609398 Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)
Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridin-4-yl group and a thienyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 5-bromo-4,7-diazindole with ammonia, followed by a series of substitution reactions with p-toluenesulfonyl chloride and tert-butyl chloroformate . The reaction conditions often require controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or supercritical carbon dioxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as kinases. The compound acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer and other diseases .
相似化合物的比较
Similar Compounds
- Carbamic acid, N-[5-[4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[5-[4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]-, ethyl ester
Uniqueness
Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester stands out due to its unique combination of a pyrrolo[2,3-b]pyridin-4-yl group and a thienyl group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.
属性
分子式 |
C23H23N3O4S2 |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
tert-butyl N-[4-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]thiophen-2-yl]carbamate |
InChI |
InChI=1S/C23H23N3O4S2/c1-15-5-7-17(8-6-15)32(28,29)26-12-10-19-18(9-11-24-21(19)26)16-13-20(31-14-16)25-22(27)30-23(2,3)4/h5-14H,1-4H3,(H,25,27) |
InChI 键 |
YSKNRSZIQQWKKV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CSC(=C4)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12609331.png)
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)

![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)
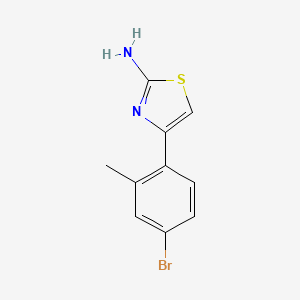
![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)
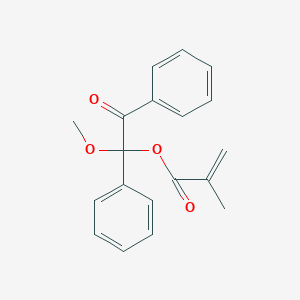
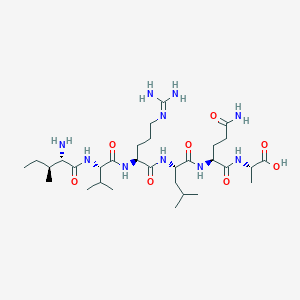
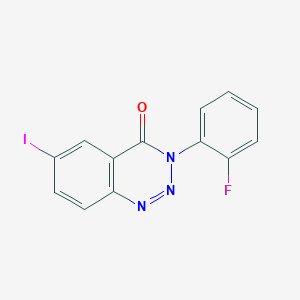

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
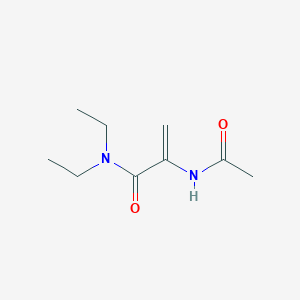
![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)

